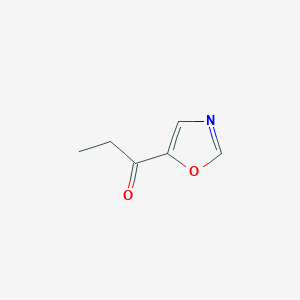

1-(1,3-Oxazol-5-yl)propan-1-one

Description

1-(1,3-Oxazol-5-yl)propan-1-one is a heterocyclic organic compound featuring a five-membered oxazole ring substituted at the 5-position with a propan-1-one moiety. The oxazole ring contains one oxygen and one nitrogen atom, conferring unique electronic and steric properties. Its structure allows for diverse reactivity, enabling modifications at the ketone group or oxazole ring for tailored applications.

Properties

IUPAC Name |

1-(1,3-oxazol-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-5(8)6-3-7-4-9-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDQWEAVPHTJES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172473-41-3 | |

| Record name | 1-(1,3-oxazol-5-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Oxazol-5-yl)propan-1-one can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor . These reagents facilitate the formation of the oxazole ring under mild conditions.

Industrial Production Methods: While specific industrial production methods for 1-(1,3-Oxazol-5-yl)propan-1-one are not widely documented, the general principles of heterocyclic compound synthesis apply. These typically involve the use of scalable and efficient synthetic routes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Oxazol-5-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into oxazoline derivatives.

Substitution: The oxazole ring can undergo substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Palladium-catalyzed reactions are frequently employed for arylation and alkenylation of the oxazole ring.

Major Products: The major products formed from these reactions include various substituted oxazoles and oxazolines, which can have different functional groups attached to the ring structure.

Scientific Research Applications

Chemistry

In organic chemistry, 1-(1,3-Oxazol-5-yl)propan-1-one serves as a building block for synthesizing more complex heterocyclic compounds. Its oxazole ring structure allows it to participate in various chemical reactions, including:

- Cycloaddition reactions for the formation of larger cyclic compounds.

- Substitution reactions , where functional groups can be introduced or modified.

Biology

The compound has been studied for its potential biological activities. Research indicates that it may possess:

- Antimicrobial properties , making it a candidate for developing new antibiotics.

- Anticancer activities , with studies exploring its efficacy against different cancer cell lines.

For instance, a study demonstrated that oxazole derivatives could inhibit the activity of prolyl oligopeptidase, an enzyme implicated in neurodegenerative diseases like Parkinson's disease .

Medicinal Chemistry

In medicinal chemistry, ongoing research is focused on the therapeutic potential of 1-(1,3-Oxazol-5-yl)propan-1-one:

- It has been evaluated for its role as a therapeutic agent in treating various diseases due to its ability to modulate biological pathways.

- The compound's interactions with molecular targets are under investigation to understand its mechanism of action better.

Case Studies and Research Findings

Research has highlighted several case studies demonstrating the applications of 1-(1,3-Oxazol-5-yl)propan-1-one:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported that derivatives of oxazole compounds exhibited significant anticancer activity against breast cancer cell lines (MCF-7). The study utilized MTT assays to evaluate cell viability and found promising results indicating that these compounds could serve as lead structures for new anticancer drugs .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of oxazole derivatives, including 1-(1,3-Oxazol-5-yl)propan-1-one. The findings suggested that these compounds effectively inhibited bacterial growth, thereby supporting their potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(1,3-Oxazol-5-yl)propan-1-one involves its interaction with molecular targets in biological systems. The oxazole ring can interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the functional groups attached to the oxazole ring and the overall structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Heterocycles

(a) 1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one

- Structure : Contains a dihydro-pyrrole ring (saturated five-membered ring with one nitrogen) instead of oxazole.

- This compound is noted in safety data sheets for laboratory hazards .

- Applications : Less studied for biological activity compared to oxazole derivatives.

(b) 1-(Pyrazol-1-yl)propan-1-one Derivatives

- Example : 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one .

- Structure : Pyrazole (two adjacent nitrogen atoms) replaces oxazole.

- Properties : Enhanced hydrogen-bonding capacity due to additional nitrogen. Pyrazoline derivatives exhibit antitumor, antimicrobial, and antioxidant activities .

- Key Difference : Pyrazole’s dual nitrogen atoms enable stronger interactions with biological targets compared to oxazole’s single nitrogen.

(c) Benzodioxol-Propan-1-one Derivatives

- Example: 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one (ethylone) .

- Structure : Benzodioxol (oxygen-containing fused ring) replaces oxazole.

- Properties: Increased aromaticity and bulkiness, with psychoactive properties due to structural similarity to cathinones.

- Applications: Primarily associated with central nervous system stimulation, contrasting with the anticancer focus of oxazolyl-propanones .

Functional Group Modifications

(a) Sulfonyl-Substituted Oxazolylpropanones

- Example: 1-[3-(2-{[5-(Ethylsulfonyl)-2-methoxyphenyl]amino}-1,3-oxazol-5-yl)phenyl]ethanone .

- Modification : Introduction of sulfonyl and methoxy groups enhances solubility and target affinity.

- Applications : Investigated in cancer therapy for kinase inhibition .

(b) Chlorophenyl-Substituted Analogues

- Example: 1-(4-Chlorophenyl)-2-(methylamino)propan-1-one (methedrone) .

- Modification : Chlorine substituent increases lipophilicity and metabolic stability.

Research Findings and Trends

- Oxazole Derivatives : Recent studies highlight their role in inhibiting protein kinases, with 1-(1,3-Oxazol-5-yl)propan-1-one serving as a scaffold for optimizing binding affinity .

- Pyrazole vs. Oxazole : Pyrazole derivatives generally show broader biological activity due to dual nitrogen atoms, but oxazole’s lower basicity can improve pharmacokinetics in certain contexts .

Biological Activity

1-(1,3-Oxazol-5-yl)propan-1-one is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. We will also present relevant data tables and research findings to provide a comprehensive overview of this compound's significance.

Antimicrobial Properties

Research indicates that 1-(1,3-Oxazol-5-yl)propan-1-one exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of essential metabolic enzymes.

Table 1: Antimicrobial Activity of 1-(1,3-Oxazol-5-yl)propan-1-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The inhibition of these cytokines suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .

Neuroprotective Potential

Recent studies have highlighted the neuroprotective potential of oxazole-based compounds, including 1-(1,3-Oxazol-5-yl)propan-1-one. These compounds have shown promise in modulating pathways involved in neurodegeneration, particularly through their interaction with prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.

Table 2: Neuroprotective Activity Related to PREP Inhibition

| Compound | IC50 (nM) | Effectiveness | Reference |

|---|---|---|---|

| 1-(1,3-Oxazol-5-yl)propan-1-one | 50 | Moderate PREP inhibitor | |

| HUP-55 | 5 | Strong PREP inhibitor |

The biological activity of 1-(1,3-Oxazol-5-yl)propan-1-one can be attributed to its structural features that allow it to interact with specific molecular targets. For example, its ability to bind to enzymes and receptors modulates their activity, leading to various biological effects. The compound's efficacy as an antimicrobial agent may stem from its capacity to disrupt bacterial cell integrity or inhibit key metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxazole derivatives. Variations in substituents on the oxazole ring can significantly influence their pharmacological properties. For instance, modifications that enhance lipophilicity may improve membrane permeability and bioavailability .

Case Study: Antifungal Activity

In a study assessing antifungal activity, several oxazole derivatives were synthesized and evaluated against common fungal pathogens. The results indicated that compounds with similar structural motifs as 1-(1,3-Oxazol-5-yl)propan-1-one exhibited superior antifungal properties compared to traditional antifungal agents .

Case Study: Neurodegenerative Disease Models

In vivo studies using transgenic mouse models of Parkinson’s disease demonstrated that oxazole-based compounds could reduce α-synuclein aggregation and improve motor functions. This suggests a potential role for these compounds in the treatment of neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.